Ethanamine, N,N-dimethyl-2-((3-(2-methoxyphenyl)-2-quinolinyl)thio)-, monohydrochloride
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Overview
Description
Ethanamine, N,N-dimethyl-2-((3-(2-methoxyphenyl)-2-quinolinyl)thio)-, monohydrochloride is a complex organic compound with a unique structure that combines elements of ethanamine, quinoline, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, N,N-dimethyl-2-((3-(2-methoxyphenyl)-2-quinolinyl)thio)-, monohydrochloride typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline derivative is then reacted with a methoxyphenyl compound under specific conditions to form the intermediate product. This intermediate is further reacted with ethanamine and dimethylamine to yield the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
Ethanamine, N,N-dimethyl-2-((3-(2-methoxyphenyl)-2-quinolinyl)thio)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the desired product but generally involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Ethanamine, N,N-dimethyl-2-((3-(2-methoxyphenyl)-2-quinolinyl)thio)-, monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of Ethanamine, N,N-dimethyl-2-((3-(2-methoxyphenyl)-2-quinolinyl)thio)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylethylamine: An industrial chemical used as a catalyst for epoxy resins and polyurethane.
3-Methoxyphenethylamine: Used in the synthesis of 1,3-oxazepines and other organic compounds.
2-(RS)-(4-Methylphenyl)phenylmethoxy-N,N-dimethylethanamine hydrochloride: A pharmaceutical impurity standard.
Uniqueness
Ethanamine, N,N-dimethyl-2-((3-(2-methoxyphenyl)-2-quinolinyl)thio)-, monohydrochloride is unique due to its combination of functional groups and its potential applications across various scientific fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
85285-20-7 |
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Molecular Formula |
C20H23ClN2OS |
Molecular Weight |
374.9 g/mol |
IUPAC Name |
2-[3-(2-methoxyphenyl)quinolin-2-yl]sulfanyl-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C20H22N2OS.ClH/c1-22(2)12-13-24-20-17(16-9-5-7-11-19(16)23-3)14-15-8-4-6-10-18(15)21-20;/h4-11,14H,12-13H2,1-3H3;1H |
InChI Key |
KFBOVHNCMVWTFT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCSC1=NC2=CC=CC=C2C=C1C3=CC=CC=C3OC.Cl |
Origin of Product |
United States |
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